

Application Notes and Protocols for Disperse Yellow 241 in Engineering Plastics

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Compound of Interest

Compound Name: Disperse yellow 241

Cat. No.: B1582767

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Disperse Yellow 241**, a high-performance synthetic dye, in various engineering plastics. The information is intended to guide researchers and scientists in the effective application and evaluation of this colorant for developing robust and color-stable plastic components.

Introduction

Disperse Yellow 241 (C.I. 128450) is a monoazo dye recognized for its brilliant greenish-yellow shade, good heat resistance, and lightfastness, making it a suitable candidate for coloring a range of engineering plastics.^[1] Its hydrophobic nature facilitates its incorporation into polymer matrices such as polycarbonate (PC), polyethylene terephthalate (PET), and polybutylene terephthalate (PBT). These plastics are frequently utilized in demanding applications within the automotive, electronics, and consumer goods industries where color stability and durability are critical.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Yellow 241** is presented below.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₁₀ Cl ₂ N ₄ O ₂	[1]
Molecular Weight	337.16 g/mol	[1]
Appearance	Greenish-yellow powder/grain	[1]
Melting Point	254°C	

Performance in Engineering Plastics

Disperse Yellow 241 is noted for its good overall performance in engineering plastics, particularly in terms of thermal stability and lightfastness. The following table summarizes its performance characteristics, with data primarily derived from textile applications, which can serve as a strong indicator for performance in plastics.

Property	Test Method	Polycarbonate (PC)	PET / PBT	Polystyrene (PS)	Reference
Heat Stability	-	Good (Suitable for typical processing temperatures)	Good (Suitable for typical processing temperatures)	Good	[1]
Lightfastness (Full Shade)	ISO 105-B02 (Xenon Arc)	6-7 (Estimated)	6-7	7	[2] [3]
Lightfastness (Reduced Shade with TiO ₂)	ISO 105-B02 (Xenon Arc)	Not Available	Not Available	5	[3]
Sublimation Fastness	ISO 105-P01 (180°C, 30s)	-	4-5	-	[2]
Migration Resistance	-	Good	Good	Good	General expectation for disperse dyes of this class

Note: The lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.

Experimental Protocols

The following protocols outline the methodologies for incorporating and evaluating **Disperse Yellow 241** in engineering plastics.

Protocol for Incorporation of Disperse Yellow 241 into Engineering Plastics

This protocol describes the preparation of colored plastic plaques for performance evaluation.

- Materials and Equipment:
 - **Disperse Yellow 241** powder
 - Engineering plastic pellets (PC, PET, or PBT)
 - Titanium dioxide (TiO₂) for reduced shades (optional)
 - Twin-screw extruder
 - Injection molding machine
 - Drying oven
 - Precision scale
- Procedure:
 1. Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.
 2. Pre-blending: Accurately weigh the **Disperse Yellow 241** powder and polymer pellets to achieve the desired concentration (e.g., 0.1% by weight). For reduced shades, include the desired percentage of TiO₂. Tumble blend the components for 15-20 minutes to ensure a homogenous mixture.
 3. Extrusion: Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the specific engineering plastic. Feed the pre-blended mixture into the extruder to produce a colored compound.
 4. Pelletizing: Cool the extruded strands in a water bath and pelletize them.
 5. Drying of Compound: Dry the colored pellets to remove any absorbed moisture before injection molding.
 6. Injection Molding: Set the injection molding machine to the appropriate processing temperatures for the engineering plastic. Mold the colored pellets into standard test plaques (e.g., 50mm x 75mm x 2mm).

Protocol for Heat Stability Testing

This protocol assesses the thermal stability of **Disperse Yellow 241** in the chosen plastic.

- Materials and Equipment:
 - Colored plastic plaques from Protocol 4.1
 - Injection molding machine
 - Spectrophotometer
- Procedure:
 1. Set the injection molding machine to the standard processing temperature for the plastic and mold a reference plaque.
 2. Increase the barrel temperature in increments of 10°C (e.g., from 280°C to 320°C for PC) with a constant residence time (e.g., 5 minutes).
 3. Mold a plaque at each temperature increment.
 4. Visually compare the color of the plaques molded at higher temperatures to the reference plaque.
 5. Quantify the color change (ΔE^*) using a spectrophotometer. A significant color change indicates thermal degradation.

Protocol for Lightfastness Testing

This protocol evaluates the resistance of the colored plastic to fading upon exposure to artificial light, simulating sunlight.

- Materials and Equipment:
 - Colored plastic plaques from Protocol 4.1
 - Xenon arc weathering apparatus (compliant with ISO 105-B02 or ASTM D4329)

- Blue Wool standards (ISO 105-B08)
- Grey Scale for assessing color change (ISO 105-A02)
- Spectrophotometer
- Procedure:
 1. Mount the plastic plaques in the sample holders of the xenon arc apparatus.
 2. Mount the Blue Wool standards alongside the samples.
 3. Set the exposure conditions according to the relevant standard (e.g., ISO 105-B06 for high-temperature conditions or ASTM D4329).[\[4\]](#)[\[5\]](#)
 4. Periodically inspect the samples and the Blue Wool standards for color change.
 5. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test sample.
 6. The color change can also be quantified using a spectrophotometer.

Protocol for Migration Resistance Testing

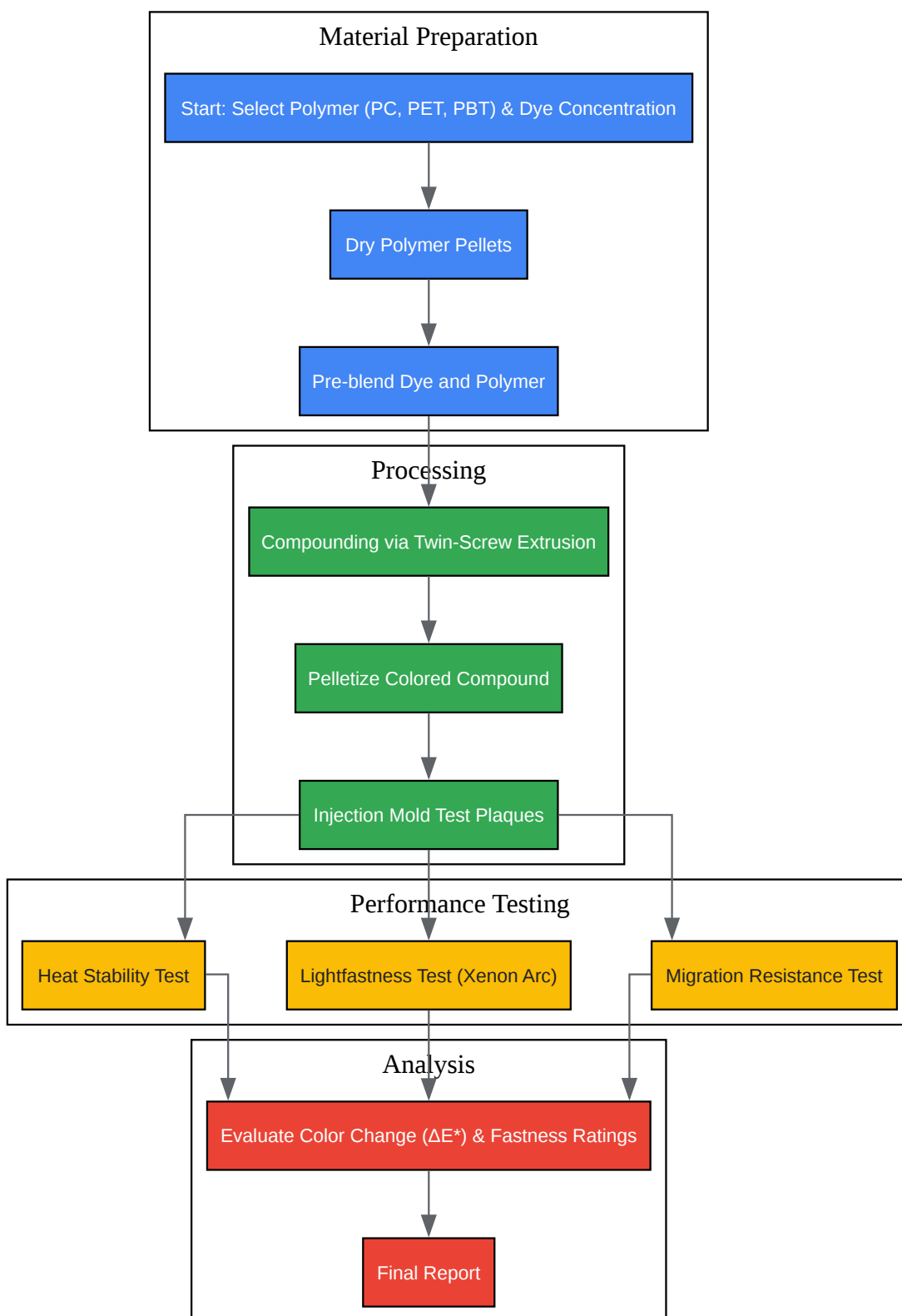
This protocol assesses the tendency of the dye to migrate from the plastic to a contact surface.

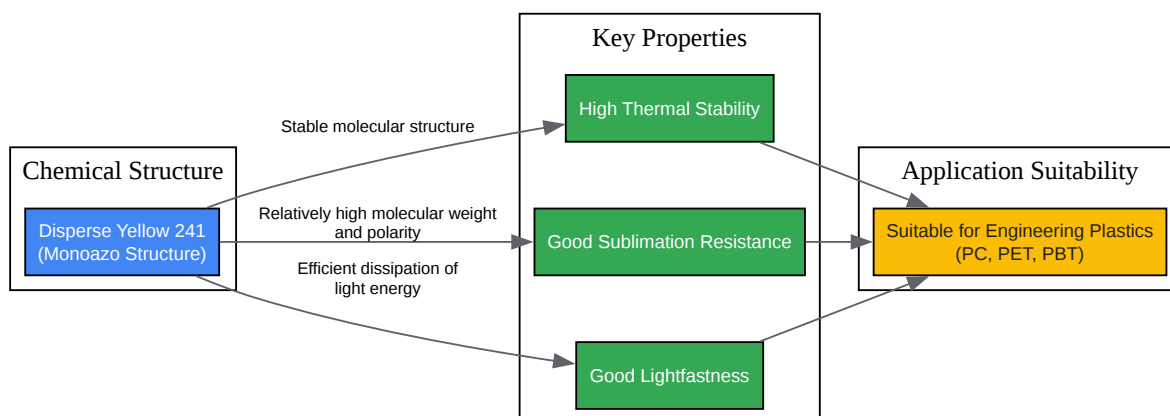
- Materials and Equipment:
 - Colored plastic plaques from Protocol 4.1
 - White, uncolored plastic plaque (e.g., PVC or the same engineering plastic)
 - Oven
 - Weight (to apply pressure)
 - Grey Scale for assessing staining (ISO 105-A03)
- Procedure:

1. Place the colored plastic plaque in direct contact with the white, uncolored plaque.
2. Apply a specified pressure (e.g., 5 kPa) on top of the plaques.
3. Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
4. After the test period, remove the assembly from the oven and allow it to cool.
5. Visually assess the white plaque for any color transfer (staining).
6. Rate the degree of staining using the Grey Scale for assessing staining. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of **Disperse Yellow 241** in engineering plastics.





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